molecular formula C16H13ClFN5O2 B253615 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B253615
M. Wt: 361.76 g/mol
InChI Key: ZPHROCFSESBHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CT04, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CT04 belongs to the class of triazole-containing compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and immunity. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression, and to induce the expression of p21, a CDK inhibitor that regulates cell cycle arrest. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in cancer metastasis, and to attenuate the activation of NF-κB, which regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth, migration, and invasion, the induction of cell cycle arrest and apoptosis, and the suppression of inflammation and immunity. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high yield and purity, its well-established synthesis method, and its potential therapeutic applications in various diseases. The limitations of using 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its relatively low selectivity towards certain targets.

Future Directions

For 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide research include the identification of its molecular targets and the elucidation of its mechanism of action, the optimization of its chemical structure for improved potency and selectivity, and the evaluation of its therapeutic potential in preclinical and clinical studies. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluoroaniline and 2-chloro-5-methoxybenzoic acid with triazole-4-carboxylic acid in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent, such as dichloromethane, at room temperature for several hours. The resulting product is purified by column chromatography to obtain 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in high yield and purity.

Scientific Research Applications

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to suppress the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
In inflammation research, 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and microglial cells. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to attenuate the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
In infectious disease research, 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi. 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a common hospital-acquired infection, by disrupting the bacterial cell wall synthesis.

properties

Product Name

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H13ClFN5O2

Molecular Weight

361.76 g/mol

IUPAC Name

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O2/c1-25-11-6-7-12(17)13(8-11)20-16(24)14-15(19)23(22-21-14)10-4-2-9(18)3-5-10/h2-8H,19H2,1H3,(H,20,24)

InChI Key

ZPHROCFSESBHFO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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